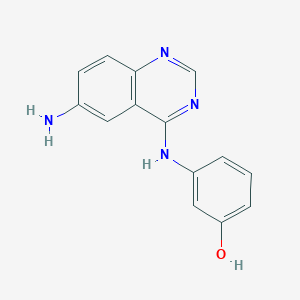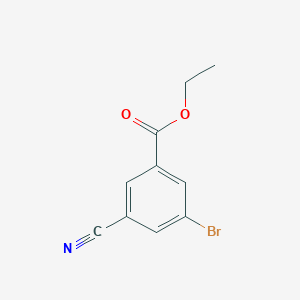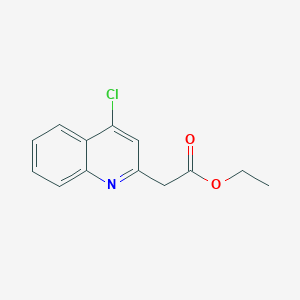
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. This compound is characterized by the presence of a methoxy group at the 8th position, a nitro group at the 2nd position, and a carboxylate ester group at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-2-nitroindolizine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by functionalization at specific positions. For instance, the synthesis might begin with the cyclization of a suitable pyridine derivative to form the indolizine ring. Subsequent steps involve nitration to introduce the nitro group, methoxylation to add the methoxy group, and esterification to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields Methyl 8-methoxy-2-aminoindolizine-7-carboxylate.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives.
Biology: It can be used in the study of biological pathways involving indolizine compounds.
Industry: Used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 8-methoxy-2-nitroindolizine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 8-methoxy-2-aminoindolizine-7-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 8-methoxyindolizine-7-carboxylate: Lacks the nitro group.
Methyl 2-nitroindolizine-7-carboxylate: Lacks the methoxy group.
Uniqueness
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro and a methoxy group allows for diverse chemical modifications and applications .
Eigenschaften
Molekularformel |
C11H10N2O5 |
|---|---|
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
methyl 8-methoxy-2-nitroindolizine-7-carboxylate |
InChI |
InChI=1S/C11H10N2O5/c1-17-10-8(11(14)18-2)3-4-12-6-7(13(15)16)5-9(10)12/h3-6H,1-2H3 |
InChI-Schlüssel |
VFXHIMPMQGSNNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CN2C1=CC(=C2)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




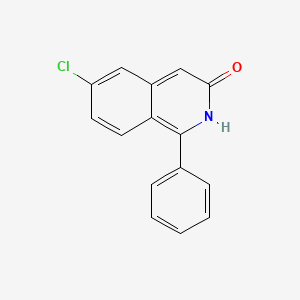



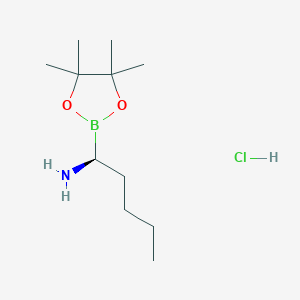

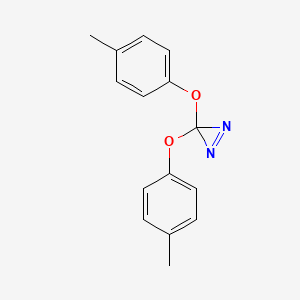
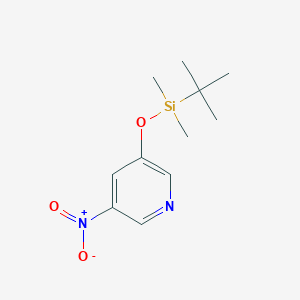
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
